molecular formula C8H6ClN3S B1350661 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine CAS No. 388088-77-5

4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine

Cat. No. B1350661
CAS RN: 388088-77-5
M. Wt: 211.67 g/mol
InChI Key: CWWWFWUOEYNACY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine (4-CPT-5-A) is an aromatic amine derived from the thiadiazole class of compounds. It is a colorless solid that is soluble in organic solvents and has a melting point of 118-120°C. 4-CPT-5-A has been found to have a range of applications in scientific research, including as a ligand for metal complexes, an inhibitor of enzymes, and a reagent for organic synthesis.

Scientific Research Applications

Antiviral Activity

Research has demonstrated the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds, particularly 7b and 7i, exhibited anti-tobacco mosaic virus activity, showcasing their potential in antiviral applications (Chen et al., 2010).

Corrosion Inhibition

Another study focused on the corrosion inhibition performances of thiadiazole derivatives against the corrosion of iron metal. Theoretical approaches such as density functional theory (DFT) calculations and molecular dynamics simulations were used to predict their efficiency. The results indicated that these compounds could serve as effective corrosion inhibitors, with their theoretical data aligning well with experimental inhibition efficiency (Kaya et al., 2016).

Insecticidal Activity

Derivatives of 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine were synthesized and evaluated for insecticidal activity against the cotton leaf worm (Spodoptera littoralis). It was found that 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives showed remarkable results, highlighting their potential as insecticides (Ismail et al., 2021).

Antimicrobial Agents

The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents was studied. These compounds exhibited moderate activity against bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Molecular Structure Analysis

A detailed analysis on the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was provided, including spectroscopic techniques and X-ray diffraction. The study also conducted DFT method calculations to understand the structural geometry and electronic properties, which could have implications for material science applications (Kerru et al., 2019).

properties

IUPAC Name

4-(4-chlorophenyl)thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWWFWUOEYNACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381531
Record name 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine

CAS RN

388088-77-5
Record name 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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